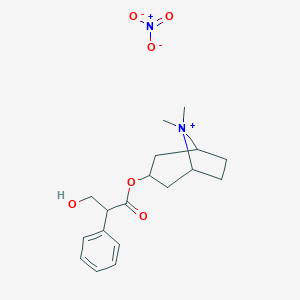
(s)-Trifluoromethylalanine
Overview
Description
This would typically include the compound’s chemical formula, molecular weight, and structural formula. It may also include details about the compound’s discovery or synthesis.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant (used up) or a product (formed).Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Scientific Research Applications
Monitoring Proteolytic Activity : (R)-trifluoromethylalanine ((R)-TfmAla) is effective in monitoring trypsin proteolytic activity and increases resistance to pepsin degradation in 19F NMR-based enzymatic assays (Devillers et al., 2021).
Synthesis for Peptide Incorporation : There's a reliable synthetic methodology for incorporating enantiopure (R)- and (S)-α-trifluoromethylalanines into peptides, enabling solid phase peptide synthesis (Devillers et al., 2016).
Stabilizing Protein Structures : Highly fluorinated amino acids, like trifluoromethylalanine, can decrease the helix propensity of hydrocarbon amino acids significantly, potentially offering more stable protein structures (Chiu et al., 2006); (Chiu et al., 2009).
Antitumor Drug Development : Platinum-based antitumor drugs containing enantiomerically pure alpha-trifluoromethyl alanine show promise for treating various cancers with a different mechanism of action than cisplatin (Margiotta et al., 2005).
Genetic Incorporation in Proteins : This amino acid's potential extends to genetic incorporation into proteins for varied studies and biotechnological developments using a single recombinant expression system (Wang et al., 2013).
NMR Probing of Proteins : (S)-Trifluoromethylalanine enables 19F NMR to study protein conformational changes and interactions, with broad applications in biological studies (Jackson et al., 2007).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Future Directions
This would involve speculating on potential future research directions. This could include new synthetic routes, new reactions, or new applications for the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more-studied compound, there might be a vast amount of information available, including data from multiple independent studies. In such cases, a thorough review of the scientific literature would be necessary to provide a comprehensive analysis.
properties
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQBFDPQDFDHEC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296159 | |
| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-Trifluoromethylalanine | |
CAS RN |
102210-03-7 | |
| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102210-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoro-2-methyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401296159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)






